
ETP-45658
Descripción general
Descripción
ETP 45658 es un potente inhibidor de la vía de la fosfoinosítido 3-quinasa (PI3K), que juega un papel crucial en la proliferación y supervivencia celular. Este compuesto ha demostrado ser prometedor en la investigación del cáncer, particularmente en la orientación de la vía de señalización PI3K/AKT/mTOR, que a menudo está desregulada en varios cánceres .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ETP 45658 implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones posteriores. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. Se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que involucran reactivos y catalizadores específicos para lograr una alta pureza y rendimiento .
Métodos de producción industrial
La producción industrial de ETP 45658 probablemente involucre técnicas de síntesis orgánica a gran escala, incluidos los procesos de flujo por lotes y continuo. El proceso de producción está optimizado para garantizar la consistencia, el alto rendimiento y la pureza, de acuerdo con estrictos estándares de control de calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
ETP 45658 principalmente experimenta reacciones relacionadas con su función como inhibidor de PI3K. Estas incluyen:
Oxidación: ETP 45658 puede sufrir metabolismo oxidativo en sistemas biológicos.
Reducción: El compuesto también puede reducirse bajo ciertas condiciones.
Sustitución: ETP 45658 puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos.
Reactivos y condiciones comunes
Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o las enzimas citocromo P450.
Reducción: Agentes reductores como el borohidruro de sodio o la hidrogenación catalítica.
Sustitución: Nucleófilos como aminas o tioles en condiciones suaves.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir metabolitos hidroxilados, mientras que la reducción podría producir derivados deshidroxilados .
Aplicaciones Científicas De Investigación
Anticancer Activity
A significant body of research has demonstrated the anticancer effects of ETP-45658 across multiple cancer types:
- Colon Cancer : In vitro studies using HT-29 colon cancer cells showed that this compound induced cell death through mechanisms involving oxidative stress and apoptosis. The compound exhibited a dose-dependent antiproliferative effect, with significant changes in apoptotic markers such as Bax and BCL-2, and an increase in cleaved caspase 3 levels .
- Peripheral T-cell Lymphoma : this compound was tested alongside other PI3K inhibitors in T-cell lymphoma cell lines. The combination treatments showed enhanced efficacy, leading to increased cell cycle arrest and reduced viability of tumor cells .
Synergistic Effects
Research indicates that this compound can be used synergistically with other therapeutic agents:
- Combination Therapy : Studies have shown that combining this compound with MEK inhibitors enhances the cytotoxic effects on T-cell lymphoma cells, suggesting a potential strategy for treating aggressive lymphomas .
Metabolic Research Applications
This compound has also been explored for its protective effects on pancreatic β-cells:
- β-cell Protection : In phenotypic screening studies, this compound demonstrated the ability to protect β-cells from glucolipotoxicity-induced death. It reduced mitochondrial depolarization and markers of cellular stress, indicating its potential role in diabetes management .
Colon Cancer Study
In a study focusing on colon cancer treatment, this compound was administered to HT-29 cells, leading to significant reductions in cell viability and alterations in apoptosis-related proteins. The findings highlighted its potential as a therapeutic agent for colon cancer by effectively targeting the PI3K pathway .
T-cell Lymphoma Treatment
Another case study examined the effects of this compound in combination with vorinostat on cutaneous T-cell lymphoma cells. The results indicated improved cytotoxicity when used together, suggesting that this combination could enhance therapeutic outcomes for patients with resistant forms of lymphoma .
Mecanismo De Acción
ETP 45658 ejerce sus efectos al inhibir la vía de señalización PI3K/AKT/mTOR. Esta vía es crucial para el crecimiento, la proliferación y la supervivencia celular. Al inhibir PI3K, ETP 45658 previene la activación de moléculas de señalización aguas abajo como AKT y mTOR, lo que lleva al arresto del ciclo celular y la apoptosis. El compuesto se dirige específicamente a las subunidades catalíticas de PI3K, bloqueando así su actividad quinasa .
Comparación Con Compuestos Similares
Compuestos similares
PI-103: Otro potente inhibidor de PI3K con un mecanismo de acción similar.
Wortmannin: Un conocido inhibidor de PI3K utilizado en la investigación.
LY294002: Un inhibidor de PI3K ampliamente utilizado en estudios científicos.
Singularidad de ETP 45658
ETP 45658 es único debido a su alta potencia y selectividad para las isoformas de PI3K. Ha demostrado una eficacia superior en la inhibición de la proliferación de células cancerosas en comparación con otros inhibidores de PI3K. Además, ETP 45658 ha mostrado un perfil de seguridad favorable en estudios preclínicos, lo que lo convierte en un candidato prometedor para un desarrollo posterior .
Actividad Biológica
ETP-45658 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a critical role in various cellular processes, including cell growth, proliferation, and survival. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on cancer cell lines, and potential therapeutic applications.
This compound primarily inhibits Class I PI3K isoforms, particularly PI3Kα and PI3Kδ, with IC50 values of 30 nm and 129 nm, respectively. It exhibits modest inhibitory activity against mTOR (IC50 = 152 nm) and DNA PK (IC50 = 70.6 nm) but shows significantly less potency against PI3Kγ (IC50 = 710 nm) . The compound's mechanism involves the inhibition of Akt phosphorylation, leading to the nuclear translocation of the Forkhead box O (FOXO) transcription factor, which is crucial for regulating cell cycle progression and apoptosis .
Anti-Proliferative Effects
The anti-proliferative activity of this compound was assessed across various human cancer cell lines characterized by activating mutations in PI3Kα or loss of PTEN function. The EC50 values for inhibition of proliferation ranged from 0.4 to 5.5 μM, demonstrating significant efficacy against these cancer types . Notably, this compound induced a G1 arrest in PC3 cells without triggering apoptosis, as indicated by the absence of a sub-G1 population .
Gene Expression Profiling
A genome-wide microarray analysis revealed that this compound significantly affected the expression of genes involved in cell cycle regulation. Following treatment, 2,538 genes were differentially expressed, with a notable enrichment in FOXO-dependent genes . This suggests that this compound not only inhibits PI3K signaling but also alters transcriptional programs associated with cell proliferation.
In Vivo Studies
In vivo efficacy was evaluated using MMTV-myr-p110α transgenic mice that express an activated form of PI3Kα in mammary tissues. Mice treated with this compound showed reduced tumor growth compared to controls. Immunohistochemical analysis indicated decreased phosphorylated Akt levels and increased nuclear localization of FOXO3a in treated tissues .
Case Studies
Case Study: Pancreatic β-Cell Protection
A recent study highlighted this compound's protective effects on pancreatic β-cells under glucolipotoxic conditions. The compound restored viability in INS-1E cells exposed to glucolipotoxicity, recovering over 85% viability compared to controls. This suggests a potential application for this compound in diabetes management by protecting β-cell function .
Summary Table of Biological Activity
Activity | Measurement | Value |
---|---|---|
Inhibition of PI3Kα | IC50 | 30 nm |
Inhibition of PI3Kβ | IC50 | 129 nm |
Inhibition of PI3Kγ | IC50 | 710 nm |
Inhibition of mTOR | IC50 | 152 nm |
Anti-proliferative EC50 | Range | 0.4 - 5.5 μM |
FOXO3a Phosphorylation | Reduction | 95% |
GSK3β Phosphorylation | Reduction | 55% |
Q & A
Basic Research Questions
Q. What are the primary molecular targets of ETP-45658, and how do its inhibitory activities compare across these targets?
this compound is a potent pan-PI3K inhibitor with IC50 values of 22.0 nM (PI3Kα), 39.8 nM (PI3Kδ), 129.0 nM (PI3Kβ), and 717.3 nM (PI3Kγ). It also inhibits DNA-PK (IC50 = 70.6 nM) and mTOR (IC50 = 152.0 nM). To validate these activities, researchers should use in vitro kinase assays with recombinant enzymes and compare inhibition profiles against reference inhibitors (e.g., PI-103). Competitive ATP-binding assays and structural modeling can further clarify selectivity .
Q. What experimental methods are used to assess this compound’s antiproliferative effects in cancer cell lines?
Standard assays include:
- Cell viability assays (e.g., MTT or ATP-lite) to measure IC50 values.
- Flow cytometry with Annexin V/PI staining to quantify apoptosis.
- Caspase-3/7 activity assays to confirm apoptotic pathways.
- Cell cycle analysis via propidium iodide staining (e.g., G0/G1 arrest observed in HT-29 colon cancer cells) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data on this compound’s efficacy across cancer cell lines?
Contradictions may arise due to cell-line-specific genetic backgrounds (e.g., PTEN loss, PI3K mutations). To address this:
- Perform genomic profiling (e.g., PTEN status, PI3K pathway mutations) of cell lines.
- Use isogenic cell models (e.g., PTEN-knockout vs. wild-type) to isolate variables.
- Combine transcriptomic analysis (RNA-seq) with functional assays to identify resistance mechanisms.
- Validate findings in in vivo xenograft models with matched genetic profiles .
Q. What methodologies are recommended to differentiate this compound’s on-target PI3K inhibition from off-target effects (e.g., mTOR/DNA-PK inhibition)?
- Kinase profiling panels : Test this compound against a broad panel of kinases (e.g., Eurofins KinaseProfiler) to identify off-target activity.
- Genetic rescue experiments : Overexpress constitutively active AKT or mTOR in cells to bypass PI3K inhibition.
- Combination studies : Co-treat with selective mTOR (e.g., rapamycin) or DNA-PK inhibitors (e.g., NU7441) to isolate pathway contributions .
Q. How should researchers optimize dosing regimens for this compound in preclinical in vivo studies?
- Pharmacokinetic/Pharmacodynamic (PK/PD) studies : Measure plasma and tumor drug levels over time.
- Biomarker monitoring : Use immunohistochemistry to track phosphorylated Akt (Ser473) in tumor tissues.
- Toxicity profiling : Monitor body weight, organ histopathology, and hematological parameters.
- Dose escalation : Start with 22.7 mg/kg (effective in transgenic mouse models) and adjust based on tolerability .
Q. What strategies can be employed to study this compound’s FOXO-dependent transcriptional regulation in cancer cells?
- Chromatin immunoprecipitation (ChIP) : Validate FOXO3a binding to promoters of cell cycle arrest genes (e.g., p27, Bim).
- CRISPR/Cas9 knockout : Generate FOXO3a-deficient cell lines to confirm dependency.
- Transcriptomic analysis : Compare RNA-seq profiles of treated vs. untreated cells to identify FOXO-specific gene signatures.
- Live-cell imaging : Track FOXO3a nuclear translocation using GFP-tagged constructs .
Q. Methodological Best Practices
- Data reproducibility : Include positive controls (e.g., PI-103 for PI3K inhibition) and replicate experiments across independent cell lines .
- Statistical rigor : Use ANOVA with post-hoc tests for multi-group comparisons and report effect sizes.
- Ethical compliance : Adhere to institutional guidelines for animal studies and GDPR for human-derived data .
Propiedades
IUPAC Name |
3-(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-20-15-13(10-17-20)16(21-5-7-23-8-6-21)19-14(18-15)11-3-2-4-12(22)9-11/h2-4,9-10,22H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVRNXSHJLDZJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)C3=CC(=CC=C3)O)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.